![molecular formula C12H17BrClNO B2918089 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride CAS No. 2377035-88-4](/img/structure/B2918089.png)
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is a chemical compound with the IUPAC name 4-(3-bromobenzyl)piperidin-4-ol hydrochloride . It has a molecular weight of 306.63 and 292.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 306.63 and 292.6 . More detailed physical and chemical properties can be found in its Material Safety Data Sheet (MSDS) .科学的研究の応用
Pharmacological Applications
Ohmefentanyl and Its Stereoisomers Chemistry and Pharmacology
Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, showcases the significance of stereochemistry in pharmacological activity. Research highlights the variation in biological properties among cis-stereoisomers, offering a foundation for exploring the molecular interactions with opioid receptors. This suggests potential applications in designing novel analgesics or investigating receptor binding mechanisms (Brine et al., 1997).
Environmental Toxicology
Occurrence and Toxicity of Antimicrobial Triclosan and By-products
Studies on triclosan, an antimicrobial agent found in numerous consumer products, demonstrate the environmental persistence and potential toxicity of chlorinated phenols, which share structural similarities with the bromophenyl group in the compound of interest. These findings highlight concerns over environmental accumulation and the need for assessing the impact of related compounds on ecosystems and human health (Bedoux et al., 2012).
Organic Chemistry and Synthesis
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This research presents a synthesis method relevant to creating intermediates for pharmaceuticals, demonstrating the utility of halogenated compounds in organic synthesis. The methodologies for bromination and functional group manipulation offer insights into synthesizing structurally related compounds, potentially including "4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride" (Qiu et al., 2009).
Analytical Chemistry
Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol
Research on chemosensors utilizing 4-methyl-2,6-diformylphenol for detecting various analytes, including metal ions and neutral molecules, exemplifies the broad applicability of functionalized phenols in analytical chemistry. Such studies may inspire the development of sensors or diagnostic tools based on the chemical structure of interest (Roy, 2021).
作用機序
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, it’s recommended to refer to its MSDS .
特性
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWRYWZNKPNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)
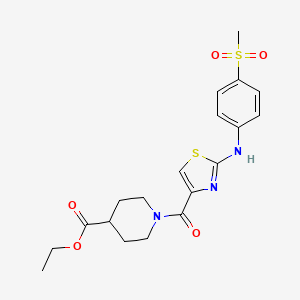
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
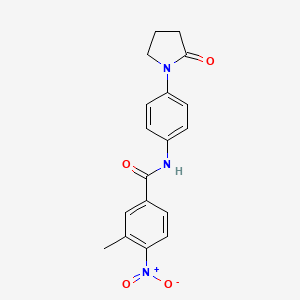
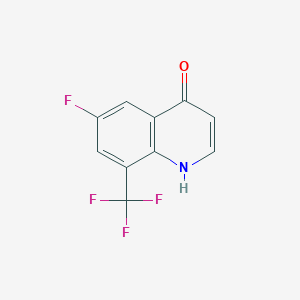

![4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918018.png)
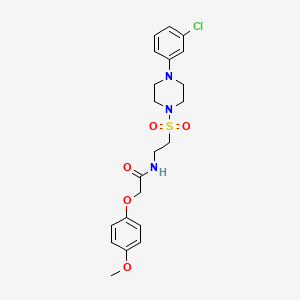
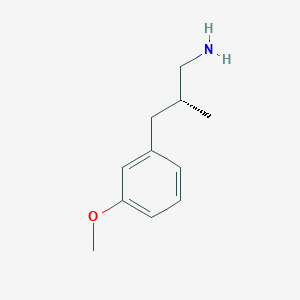

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2918024.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2918026.png)
![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)